Carnosine, D-

Übersicht

Beschreibung

Carnosine, also known as beta-alanyl-L-histidine, is a naturally occurring endogenous dipeptide. It is synthesized in the body from β-alanine and L-histidine . It is found in high concentrations in the brain, muscle, and gastrointestinal tissues of humans and is present in all vertebrates .

Synthesis Analysis

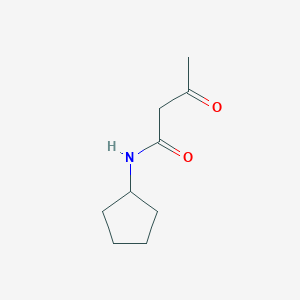

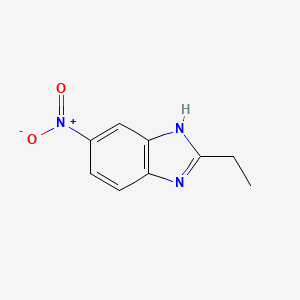

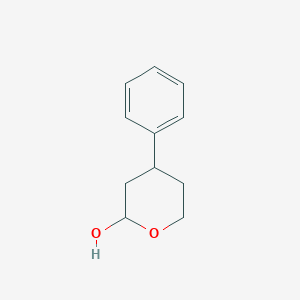

Carnosine is synthesized in the body from β-alanine and L-histidine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase . There is an increased expression of a previously unrecognized isoform of carnosine synthase (CARNS2) in hypoxia, and CARNS2 is identified as the main carnosine synthase in hepatocellular carcinoma (HCC) cells .Molecular Structure Analysis

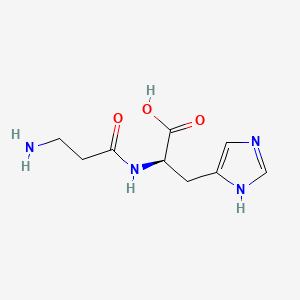

The molecular formula of Carnosine, D- is C9H14N4O3 . It has a molecular weight of 226.23 g/mol . The IUPAC name is (2 R )-2- (3-aminopropanoylamino)-3- (1 H -imidazol-5-yl)propanoic acid .Chemical Reactions Analysis

Carnosine is formed by a coupling reaction joining two substrates, which are two amino acids, β-alanine and L-histidine, to produce water and carnosine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase .Physical and Chemical Properties Analysis

Carnosine is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a low value of the partition coefficient log P of -4, which means that carnosine is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .Wissenschaftliche Forschungsanwendungen

Multifunctional Properties

Carnosine, consisting of L-histidine and beta-alanine, is a multifunctional dipeptide prevalent in human tissues. Its biochemical properties suggest roles in acid-base balance, antioxidant defense, and scavenging lipid peroxidation products. This versatility underlies various therapeutic interventions for pathologies associated with lipid peroxidation (Derave, de Courten, & Baba, 2019).

Therapeutic Potential in Diabetes and Cardiovascular Disease

Carnosine has shown promise in treating diabetic nephropathy. Studies indicate its effectiveness in improving glucose metabolism and reducing albuminuria and kidney pathology in diabetic models, suggesting its potential as a therapeutic strategy for diabetes and diabetic nephropathy (Albrecht et al., 2017).

Antioxidant and Anti-inflammatory Properties

Carnosine exhibits significant antioxidant and anti-inflammatory activities. It acts as a scavenger for reactive aldehydes, which are by-products of lipid peroxidation, potentially playing a crucial role in preventing oxidative stress-related diseases like Alzheimer's, cardiovascular disorders, and inflammatory diseases (Guiotto, Calderan, Ruzza, & Borin, 2005).

Neuroprotective Effects

Carnosine's neuroprotective features are highlighted in its effectiveness against oxidative stress-driven diseases, particularly in neurologic and mental disorders, and alcoholism. Its potential in mitigating oxidative stress in various physiological states is noteworthy (Prokopieva, Yarygina, Bokhan, & Ivanova, 2016).

Myocardial Function and Health

Carnosine plays a potentially beneficial role in myocardial function and health. Its therapeutic application in both healthy and diseased myocardial models is promising, warranting further investigation to fully understand its impact on myocardial tissue (Creighton, de Souza Gonçalves, Artioli, Tan, Elliott-Sale, Turner, Doig, & Sale, 2022).

Wirkmechanismus

Carnosine, D-, also known as beta-alanyl-L-histidine, is an endogenous dipeptide that has been extensively studied due to its promising beneficial effects for human health .

Target of Action

Carnosine, D- primarily targets cells in the brain and muscles, where it is synthesized and accumulated . It has been found to interact with neuronal and glial cells , and it also plays a role in the regulation of immune cells, including macrophages and microglia .

Mode of Action

Carnosine, D- exerts its effects through a multimodal mechanism of action. It has antioxidant, anti-inflammatory, and anti-aggregate activities . It also acts as a pH buffer, helping to maintain the pH balance within cells . Furthermore, it has been found to modulate the endogenous antioxidant system .

Biochemical Pathways

Carnosine, D- is involved in several biochemical pathways. It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades . It also plays a role in the metabolism of reactive oxygen and nitrogen species .

Pharmacokinetics

The pharmacokinetics of Carnosine, D- and L-carnosine were found to be similar in serum and brain after intravenous injection in mice .

Result of Action

The molecular and cellular effects of Carnosine, D-'s action are diverse. It has been found to exert neuroprotective effects in models of neurodegenerative disorders and ischemic injuries . It also shows protection against excitotoxicity and the accumulation of free radicals .

Action Environment

The action of Carnosine, D- can be influenced by environmental factors. For instance, it has been found that Carnosine, D- can act as a buffer to reduce transient pH turbulence and serve as a mobile proton carrier to accelerate the migration and release of H+ within cells, thereby maintaining the stability of intracellular pH and the function of lysosomes .

Safety and Hazards

Zukünftige Richtungen

Carnosine has shown a promising therapeutic potential against cardiovascular disease, type 2 diabetes mellitus, and Alzheimer’s disease . There is an urgent need for “coordinated/aligned” preclinical studies laying the foundations for well-defined future clinical trials . Carnosine helps cancer cells to evade immune surveillance by regulating intracellular pH .

Biochemische Analyse

Biochemical Properties

“Carnosine, D-” has a number of beneficial antioxidant properties. For example, it scavenges reactive oxygen species (ROS) as well as alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress . “Carnosine, D-” can oppose glycation, and it can chelate divalent metal ions . It is synthesized by bonding of the amino acids β-alanine and L-histidine, a reaction catalyzed by carnosine synthase .

Cellular Effects

“Carnosine, D-” has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . These functions of the dipeptide have generated various expectations as therapeutic interventions, e.g., for the pathologies associated with enhanced generation of lipid peroxidation products .

Molecular Mechanism

“Carnosine, D-” exerts its effects at the molecular level through various mechanisms. It scavenges reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress . It also opposes glycation and chelates divalent metal ions .

Temporal Effects in Laboratory Settings

It is known that “Carnosine, D-” demonstrates pseudo-first-order kinetics with time-dependent loss of the catecholaldehyde in the presence of the dipeptide .

Metabolic Pathways

“Carnosine, D-” is involved in several metabolic pathways. It is synthesized by the bonding of the amino acids β-alanine and L-histidine, a reaction catalyzed by carnosine synthase .

Eigenschaften

IUPAC Name |

(2R)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319103 | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-00-9 | |

| Record name | D-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE2264A962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

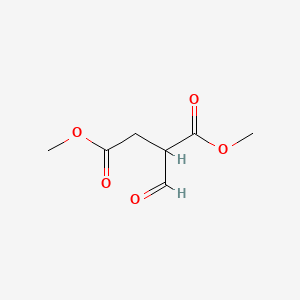

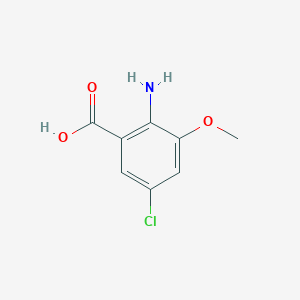

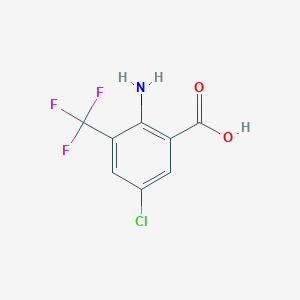

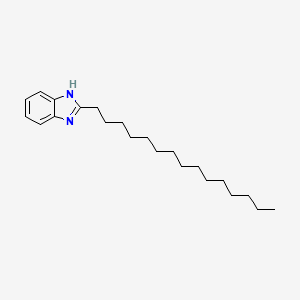

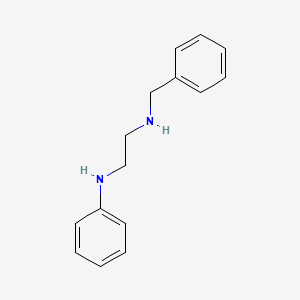

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)

![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)

![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)

![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)